molecular formula C12H11ClN2O3 B2546512 N'-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide CAS No. 2209964-39-4

N'-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide

Cat. No. B2546512
CAS RN: 2209964-39-4
M. Wt: 266.68
InChI Key: SXRFNWYWZLISEE-UHFFFAOYSA-N
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Description

N-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide, also known as CBH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

N'-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and microbial infection. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate caspase-3, a protein involved in apoptosis or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of COX-2 activity, the activation of caspase-3, and the induction of apoptosis in tumor cells. It has also been shown to inhibit the growth of various microbial strains, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide in lab experiments is its potential as a lead compound for drug development. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for the development of new drugs. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N'-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide, including the investigation of its potential as a therapeutic agent for various diseases, the development of more soluble derivatives of this compound, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of N'-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide involves the reaction of 3-methyl-1-benzofuran-2-carbohydrazide with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent.

Scientific Research Applications

N'-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development.

properties

IUPAC Name

N'-(2-chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-7-8-4-2-3-5-9(8)18-11(7)12(17)15-14-10(16)6-13/h2-5H,6H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRFNWYWZLISEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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